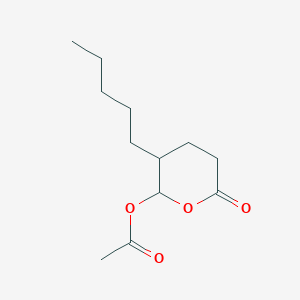
(6-Oxo-3-pentyloxan-2-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Oxo-3-pentyloxan-2-yl) acetate is a chemical compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.288 g/mol . It is known for its unique structure, which includes an oxan ring and an acetate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-3-pentyloxan-2-yl) acetate typically involves the reaction of 3-pentyloxan-2-one with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(6-Oxo-3-pentyloxan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxan derivatives. These products have various applications in organic synthesis and industrial processes .
Aplicaciones Científicas De Investigación
(6-Oxo-3-pentyloxan-2-yl) acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research on its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (6-Oxo-3-pentyloxan-2-yl) acetate involves its interaction with specific molecular targets. The oxan ring and acetate group play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- (6-Oxo-3-pentyloxan-2-yl) propionate
- (6-Oxo-3-pentyloxan-2-yl) butyrate
- (6-Oxo-3-pentyloxan-2-yl) valerate
Uniqueness
Compared to similar compounds, (6-Oxo-3-pentyloxan-2-yl) acetate exhibits unique reactivity due to the presence of the acetate group. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
23330-10-1 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
(6-oxo-3-pentyloxan-2-yl) acetate |
InChI |
InChI=1S/C12H20O4/c1-3-4-5-6-10-7-8-11(14)16-12(10)15-9(2)13/h10,12H,3-8H2,1-2H3 |
Clave InChI |
XXBSZTCPBJFCGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(=O)OC1OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


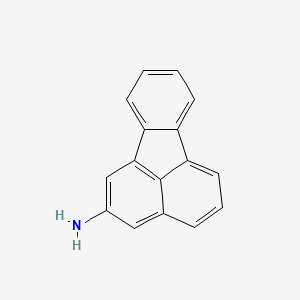
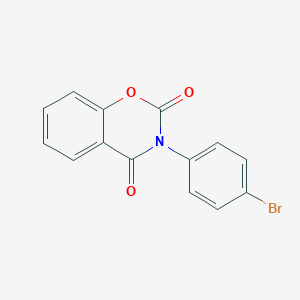


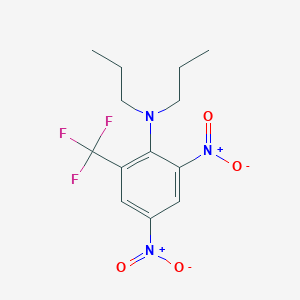

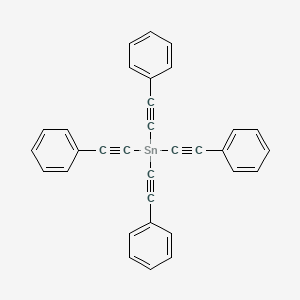

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
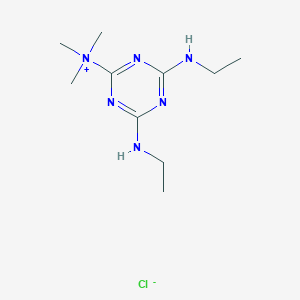
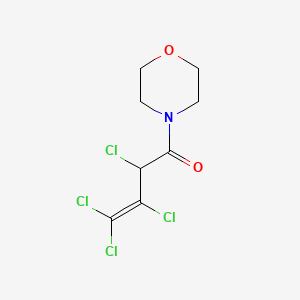
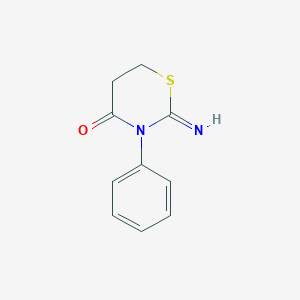
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)

